2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid
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Overview
Description
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
The synthesis of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of oxetane derivatives . Additionally, the compound can be synthesized through the reaction of tert-butyl isocyanate with oxetane-2-carboxylic acid under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the cleavage of the oxetane ring to form linear or branched products .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, oxetane derivatives are explored for their potential as bioactive molecules due to their unique physicochemical properties . They are also used as building blocks in the synthesis of more complex molecules. In materials science, oxetane-containing compounds are investigated for their potential use in polymer synthesis and as monomers for creating novel materials . Additionally, the compound’s stability and reactivity make it a valuable tool in various chemical research applications.
Mechanism of Action
The mechanism of action of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, depending on the specific context and application.
Comparison with Similar Compounds
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid can be compared with other oxetane derivatives, such as oxetane-2-carboxylic acid and its esters . These compounds share the oxetane ring structure but differ in their substituents, which can influence their reactivity and applications. The presence of the tert-butylcarbamoyl group in this compound provides unique steric and electronic properties that can enhance its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)10-6(11)9(7(12)13)4-5-14-9/h4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
SZTFSSHIBNTXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCO1)C(=O)O |
Origin of Product |
United States |
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